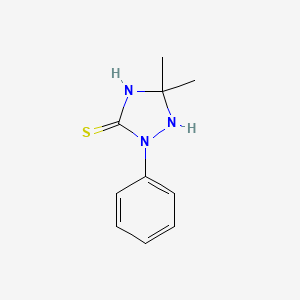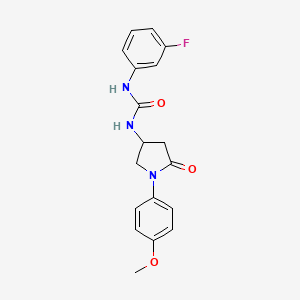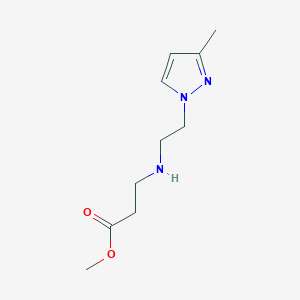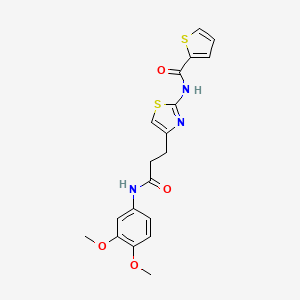
5-Bromo-2-fluoro-3-(trifluoromethyl)benzamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
“5-Bromo-2-fluoro-3-(trifluoromethyl)benzamide” is a fluorinated aromatic amide . It’s a compound that contains a bromine atom, a fluorine atom, and a trifluoromethyl group attached to a benzamide core .
Molecular Structure Analysis
The molecular formula of “this compound” is C8H4BrF4NO . The structure includes a benzene ring with bromine, fluorine, and trifluoromethyl substituents, along with an amide group .Chemical Reactions Analysis
While specific chemical reactions involving “this compound” are not detailed in the sources I found, similar compounds can be involved in amination reactions and reducing amination .Physical And Chemical Properties Analysis
“this compound” is a liquid at 20°C . It has a molecular weight of 286.021 Da . The compound has a boiling point of 147°C, a specific gravity of 1.73, and a refractive index of 1.46 .Wissenschaftliche Forschungsanwendungen
Crystallographic Insights
The study of crystal structures of benzamides, including those with fluorine and bromine substituents, reveals their molecular conformations and interactions. Specifically, compounds similar to 5-Bromo-2-fluoro-3-(trifluoromethyl)benzamide, such as 3-fluoro-N-[2-(trifluoromethyl)phenyl]benzamide, have been analyzed for their crystal structures, showing varied dihedral angles between benzene rings. This structural information is crucial for understanding the compound's potential interactions and stability in various environments (Suchetan et al., 2016).
Antifungal Activity
Compounds structurally related to this compound have been synthesized and evaluated for their antifungal properties. For instance, specific derivatives have shown significant antifungal activity against pathogens like Botryosphaeria dothidea and Phomopsis sp., highlighting the potential of these compounds in agricultural or medicinal antifungal applications (Wu et al., 2021).
Synthesis and Chemical Reactivity
The synthesis processes for compounds with halogen and fluoro substituents, including methods for incorporating fluoro groups into organic molecules, have been extensively studied. These synthesis routes are pivotal for producing various biologically active compounds and intermediates for further chemical modifications. For example, the synthesis of mono- and difluoronaphthoic acids from corresponding bromo compounds through electrophilic fluorination represents a significant advancement in organofluorine chemistry, demonstrating the versatility and reactivity of these compounds (Tagat et al., 2002).
Material Science Applications
The unique properties of fluorinated benzamides extend to material science, where they are used in the synthesis of polyimides and other polymers. These materials, derived from fluorinated diamines and dianhydrides, exhibit exceptional thermal stability, low moisture absorption, and high hygrothermal stability, making them suitable for high-performance applications in electronics, aerospace, and beyond (Xie et al., 2001).
Safety and Hazards
Eigenschaften
IUPAC Name |
5-bromo-2-fluoro-3-(trifluoromethyl)benzamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H4BrF4NO/c9-3-1-4(7(14)15)6(10)5(2-3)8(11,12)13/h1-2H,(H2,14,15) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MXCHCSXXTHJRFH-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(C=C(C(=C1C(=O)N)F)C(F)(F)F)Br |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H4BrF4NO |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
286.02 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![7-[3-[4-(4-acetylphenyl)piperazin-1-yl]-3-oxopropyl]-6-sulfanylidene-5H-[1,3]dioxolo[4,5-g]quinazolin-8-one](/img/structure/B2814928.png)
![N-(4,7-dimethoxybenzo[d]thiazol-2-yl)-2-(4-fluorophenyl)-N-(pyridin-2-ylmethyl)acetamide](/img/structure/B2814930.png)
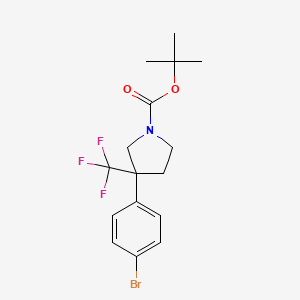
![5-(3-chlorophenyl)-1-((3-(4-ethoxy-3-methoxyphenyl)-1,2,4-oxadiazol-5-yl)methyl)-1,6a-dihydropyrrolo[3,4-d][1,2,3]triazole-4,6(3aH,5H)-dione](/img/structure/B2814932.png)
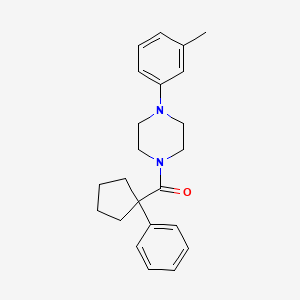


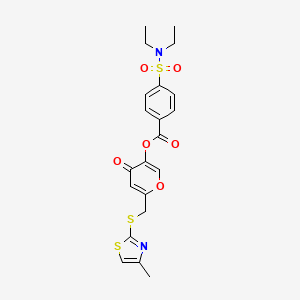
![N-[4-(1,3-benzoxazol-2-yl)phenyl]-2-phenoxybenzamide](/img/structure/B2814942.png)
